Methyl 3,4,5-trimethoxybenzoate-d9
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Overview
Description
Methyl 3,4,5-trimethoxybenzoate-d9 is a deuterium-labeled derivative of Methyl 3,4,5-trimethoxybenzoate. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of compounds, making this compound valuable in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5-trimethoxybenzoate-d9 is synthesized from Gallic acid. The process involves the methylation of Gallic acid using deuterated reagents to introduce deuterium atoms into the final product. The typical reaction conditions include the use of deuterated methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethoxybenzoate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Methyl 3,4,5-trimethoxybenzoate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to alter the pharmacokinetics of drugs, leading to improved efficacy and reduced side effects.
Industry: Utilized in the production of deuterated drugs and other compounds for research and development.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-trimethoxybenzoate-d9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics, including slower metabolism and prolonged half-life. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate-d9 can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: The non-deuterated version, which has different pharmacokinetic properties.
Methyl gallate trimethyl ether: Another derivative of Gallic acid with distinct chemical properties.
Trimethylgallic acid methyl ester: A related compound with similar structural features but different applications.
The uniqueness of this compound lies in its deuterium labeling, which imparts unique properties that are valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3 |
InChI Key |
KACHFMOHOPLTNX-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC |
Origin of Product |
United States |
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